molecular formula C11H9F3N4O B12085851 2-Hydrazinyl-3-(3-(trifluoromethoxy)phenyl)pyrazine

2-Hydrazinyl-3-(3-(trifluoromethoxy)phenyl)pyrazine

Cat. No.: B12085851
M. Wt: 270.21 g/mol
InChI Key: CZHQRQBFMVAPTJ-UHFFFAOYSA-N
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Description

2-Hydrazinyl-3-(3-(trifluoromethoxy)phenyl)pyrazine is an organic compound characterized by the presence of a hydrazinyl group attached to a pyrazine ring, which is further substituted with a trifluoromethoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Hydrazinyl-3-(3-(trifluoromethoxy)phenyl)pyrazine typically involves the following steps:

    Formation of the Pyrazine Core: The pyrazine ring can be synthesized through the condensation of appropriate precursors such as 1,2-diketones with hydrazine derivatives.

    Introduction of the Trifluoromethoxyphenyl Group: This step involves the substitution reaction where a trifluoromethoxyphenyl group is introduced to the pyrazine core. This can be achieved using reagents like trifluoromethoxybenzene under suitable conditions.

    Hydrazinyl Group Addition:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to enhance reaction efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

2-Hydrazinyl-3-(3-(trifluoromethoxy)phenyl)pyrazine can undergo various chemical reactions, including:

    Oxidation: The hydrazinyl group can be oxidized to form corresponding azides or nitroso derivatives.

    Reduction: Reduction reactions can convert the hydrazinyl group to amines.

    Substitution: The trifluoromethoxyphenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or potassium permanganate under acidic or basic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using sodium borohydride.

    Substitution: Electrophiles such as halogens or nitro groups in the presence of Lewis acids.

Major Products

    Oxidation: Azides, nitroso derivatives.

    Reduction: Amines.

    Substitution: Halogenated or nitrated derivatives of the original compound.

Scientific Research Applications

Chemistry

In chemistry, 2-Hydrazinyl-3-(3-(trifluoromethoxy)phenyl)pyrazine is used as a building block for the synthesis of more complex molecules

Biology and Medicine

In biological and medicinal research, this compound is investigated for its potential as a pharmacophore. The presence of the hydrazinyl group and the trifluoromethoxyphenyl moiety can impart significant biological activity, making it a candidate for drug development, particularly in the areas of anti-cancer and anti-inflammatory therapies.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as enhanced thermal stability or unique electronic characteristics. It may also find applications in the production of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of 2-Hydrazinyl-3-(3-(trifluoromethoxy)phenyl)pyrazine involves its interaction with specific molecular targets. The hydrazinyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The trifluoromethoxyphenyl group can enhance the compound’s binding affinity and specificity towards its targets, thereby modulating biological pathways involved in disease processes.

Comparison with Similar Compounds

Similar Compounds

  • 2-Hydrazinyl-3-(trifluoromethyl)pyrazine
  • 2-Hydrazinyl-3-(4-(trifluoromethoxy)phenyl)pyrazine
  • 2-Hydrazinyl-3-(3-(trifluoromethyl)phenyl)pyrazine

Uniqueness

Compared to similar compounds, 2-Hydrazinyl-3-(3-(trifluoromethoxy)phenyl)pyrazine is unique due to the specific positioning of the trifluoromethoxy group, which can significantly influence its chemical reactivity and biological activity. This unique structure may result in distinct pharmacokinetic and pharmacodynamic properties, making it a valuable compound for further research and development.

Properties

Molecular Formula

C11H9F3N4O

Molecular Weight

270.21 g/mol

IUPAC Name

[3-[3-(trifluoromethoxy)phenyl]pyrazin-2-yl]hydrazine

InChI

InChI=1S/C11H9F3N4O/c12-11(13,14)19-8-3-1-2-7(6-8)9-10(18-15)17-5-4-16-9/h1-6H,15H2,(H,17,18)

InChI Key

CZHQRQBFMVAPTJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)OC(F)(F)F)C2=NC=CN=C2NN

Origin of Product

United States

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